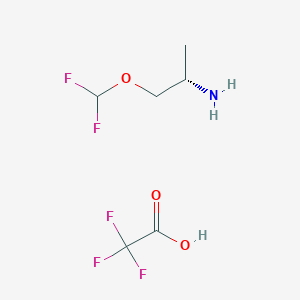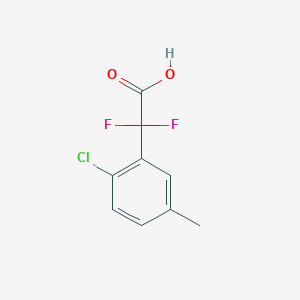
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H7ClF2O2. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, along with two fluorine atoms attached to the acetic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid typically involves the introduction of the chloro and methyl groups onto the phenyl ring, followed by the incorporation of the difluoroacetic acid moiety. One common method involves the chlorination of 2-methylphenyl compounds, followed by a Friedel-Crafts acylation reaction to introduce the difluoroacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and difluoro groups can influence its binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylphenyl acetic acid: Lacks the difluoro groups, leading to different reactivity and applications.
2,2-Difluoroacetic acid: Lacks the phenyl ring, resulting in different chemical properties.
2-Chloro-5-methylbenzoic acid: Contains a benzoic acid moiety instead of the difluoroacetic acid group.
Uniqueness
2-(2-Chloro-5-methylphenyl)-2,2-difluoroacetic acid is unique due to the combination of chloro, methyl, and difluoro groups, which confer specific reactivity and potential applications not found in similar compounds. This uniqueness makes it valuable in various research and industrial contexts.
属性
分子式 |
C9H7ClF2O2 |
|---|---|
分子量 |
220.60 g/mol |
IUPAC 名称 |
2-(2-chloro-5-methylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI 键 |
QGHVPGKNQHXOCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)C(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


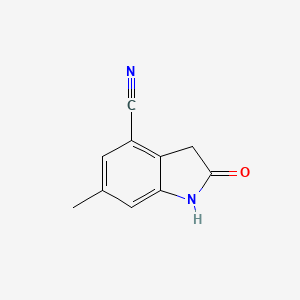
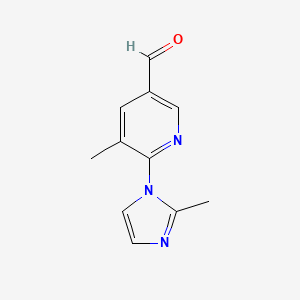
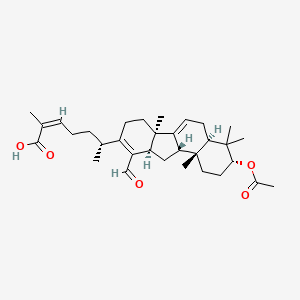

![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)
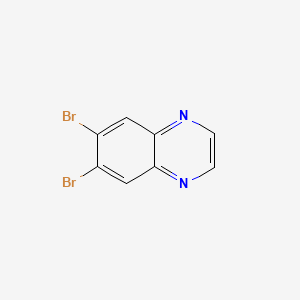
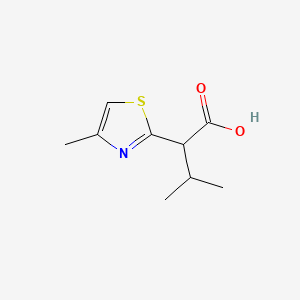
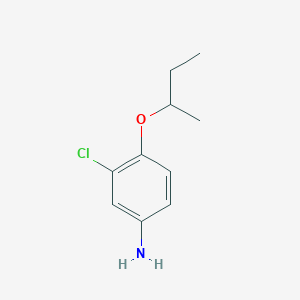
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
